molecular formula C6H13ClN2O B1378432 1-(3-Aminopyrrolidin-1-yl)ethanone hydrochloride CAS No. 1394041-16-7

1-(3-Aminopyrrolidin-1-yl)ethanone hydrochloride

Cat. No. B1378432
M. Wt: 164.63 g/mol
InChI Key: NDNGPRLTQNOAMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“1-(3-Aminopyrrolidin-1-yl)ethanone hydrochloride” is a chemical compound with the CAS Number: 1000870-09-6 . Its IUPAC name is (3R)-1-acetyl-3-pyrrolidinamine . The compound has a molecular weight of 128.17 .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 164.63 g/mol . It has 2 hydrogen bond donors and 2 hydrogen bond acceptors . The compound has a rotatable bond count of 0 . The exact mass of the compound is 164.0716407 g/mol . The topological polar surface area of the compound is 46.3 Ų . The compound has a complexity of 124 .

Scientific Research Applications

Polyvinylpyrrolidone (PVP) in Drug Delivery

PVP is recognized for its role in drug delivery systems due to its hydrophilic nature, serving as a carrier in pharmaceutical, biomedical, and nutraceutical fields. Its adaptability in forming various formulations like microparticles, nanoparticles, and hydrogels makes it a promising polymer for developing new pharmaceutical forms. This versatility is attributed to its ability to improve the stability, solubility, and bioavailability of drugs, making it an integral component in the pharmaceutical industry (Franco & De Marco, 2020).

Polyvinylpyrrolidone's Multifunctional Role

Further emphasizing its multifunctionality, PVP acts as a binder, stabilizer, solubilizer, and coating agent in both conventional formulations and novel drug delivery systems. Its properties of inertness, non-toxicity, and biocompatibility underpin its widespread use across various pharmaceutical applications. The compound's molecular weight and concentration variability allow for tailored use in different formulations to enhance therapeutic efficacy and improve the physicochemical properties of drugs (Luo et al., 2021).

Pyrrolidone-based Surfactants

Pyrrolidone derivatives are identified for their surface-active properties, playing a crucial role in enhancing the solubility, compatibility, and performance of surfactants. The electronegativity of the pyrrolidone carbonyl oxygen contributes to its ability to form stable ion pairs with anions, facilitating diverse applications in industrial and academic research. These derivatives are especially valued for their reduced toxicity and versatile substituent capabilities, suggesting their potential in improving surfactant structures and applications (Login, 1995).

properties

IUPAC Name

1-(3-aminopyrrolidin-1-yl)ethanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O.ClH/c1-5(9)8-3-2-6(7)4-8;/h6H,2-4,7H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDNGPRLTQNOAMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC(C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Aminopyrrolidin-1-yl)ethanone hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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